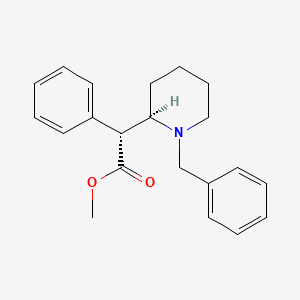

N-Benzylmethylphenidate

Beschreibung

N-Benzylmethylphenidate is a synthetic analog of methylphenidate, a well-known psychostimulant used clinically to treat attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Structurally, this compound features a benzyl group substituted on the nitrogen atom of the piperidine ring, distinguishing it from the parent compound methylphenidate. This modification significantly alters its pharmacological profile, particularly its affinity for the dopamine transporter (DAT), a key target for psychostimulants .

This compound and its derivatives (e.g., (±)-2a to (±)-2g) have been studied extensively as photoaffinity ligands and radiotracer candidates due to their enhanced DAT binding properties. For instance, (±)-2d exhibits a DAT IC50 of 31.2 ± 5.7 nM, demonstrating superior affinity compared to methylphenidate (IC50 = 83.0 ± 7.9 nM) . These compounds are synthesized via hybrid strategies combining iodomethylphenidates and N-benzylmethylphenidates, enabling systematic exploration of structure-activity relationships (SAR) .

Eigenschaften

Molekularformel |

C21H25NO2 |

|---|---|

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

methyl (2R)-2-[(2R)-1-benzylpiperidin-2-yl]-2-phenylacetate |

InChI |

InChI=1S/C21H25NO2/c1-24-21(23)20(18-12-6-3-7-13-18)19-14-8-9-15-22(19)16-17-10-4-2-5-11-17/h2-7,10-13,19-20H,8-9,14-16H2,1H3/t19-,20-/m1/s1 |

InChI-Schlüssel |

BUSOTANDABQRSW-WOJBJXKFSA-N |

Isomerische SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1CC2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

COC(=O)C(C1CCCCN1CC2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Benzylmethylphenidat umfasst typischerweise die Reaktion von Methylphenidat mit Benzylchlorid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird in einem organischen Lösungsmittel wie Methanol oder Ethanol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Benzylmethylphenidat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Durchflusssysteme, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren, und das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Dopamintransporter-Interaktionen und Struktur-Aktivitäts-Beziehungen befassen.

Biologie: Es wird in der Forschung verwendet, um die Mechanismen der Dopaminregulation und ihre Auswirkungen auf das Verhalten zu verstehen.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Störungen untersucht, die mit Dopamindysregulation zusammenhängen, wie z. B. ADHS und Parkinson-Krankheit.

Industrie: Es wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Arzneimittelforschung verwendet

Wirkmechanismus

N-Benzylmethylphenidat entfaltet seine Wirkungen, indem es die Wiederaufnahme von Dopamin und Noradrenalin im Gehirn hemmt. Dies führt zu einem Anstieg der Spiegel dieser Neurotransmitter im synaptischen Spalt und verstärkt deren Signalübertragung. Die Verbindung zielt hauptsächlich auf den Dopamintransporter ab, blockiert seine Funktion und verhindert die Rückresorption von Dopamin in präsynaptische Neuronen. Dies führt zu einer verlängerten Dopaminaktivität, die mit verbesserter Aufmerksamkeit und reduzierter Impulsivität verbunden ist.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a reference compound in studies involving dopamine transporter interactions and structure-activity relationships.

Biology: It is used in research to understand the mechanisms of dopamine regulation and its effects on behavior.

Medicine: It is investigated for its potential therapeutic effects in treating disorders related to dopamine dysregulation, such as ADHD and Parkinson’s disease.

Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery

Wirkmechanismus

N-Benzylmethylphenidate exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound primarily targets the dopamine transporter, blocking its function and preventing the reabsorption of dopamine into presynaptic neurons. This results in prolonged dopamine activity, which is associated with improved attention and reduced impulsivity .

Vergleich Mit ähnlichen Verbindungen

Methylphenidate and Halogenated Derivatives

Methylphenidate itself has moderate DAT affinity (IC50 = 83.0 ± 7.9 nM), but halogenation at specific positions on its aromatic ring markedly enhances potency:

- 4-Iodomethylphenidate (±)-1b achieves an IC50 of 14.0 ± 0.1 nM (~6-fold improvement) .

- 3-Halogenated derivatives (e.g., (±)-1e with a 3-chloro substitution) show even greater affinity (IC50 = 4.18 ± 0.17 nM) .

These results highlight the critical role of halogen placement: 3-position substitutions yield higher DAT affinity than 4-position modifications.

N-Benzylmethylphenidate Analogs

This compound derivatives (±)-2a to (±)-2g demonstrate SAR variations based on benzyl ring substituents:

| Compound | Substituent(s) on Benzyl Group | DAT IC50 (nM) |

|---|---|---|

| (±)-2a | Unsubstituted | 52.9 ± 2.3 |

| (±)-2b | 4-Fluoro | 41.2 ± 3.4 |

| (±)-2c | 3-Fluoro | 76.3 ± 2.7 |

| (±)-2d | 3,4-Dichloro | 31.2 ± 5.7 |

| (±)-2e | 4-Methoxy | 79.1 ± 1.4 |

| (±)-2f | 2-Fluoro | 106 ± 24 |

| (±)-2g | 3-Fluoro, 4-chloro | 113 ± 3.0 |

Key Findings :

- Optimal Substitution : 3,4-Dichloro substitution (±)-2d yields the highest affinity (IC50 = 31.2 ± 5.7 nM), outperforming methylphenidate by ~2.7-fold .

- Substituent Sensitivity : Electron-withdrawing groups (e.g., halogens) enhance affinity, but positioning is critical. For example, 4-fluoro (±)-2b is more potent than 3-fluoro (±)-2c.

α-Benzyl-N-methylphenethylamine

While structurally related (benzyl group on a phenethylamine backbone), α-Benzyl-N-methylphenethylamine lacks direct DAT affinity data. Studies focus on its metabolism and CNS receptor interactions, but its pharmacological profile remains less defined compared to this compound .

Iodomethylphenidate Hybrids

Hybrid compounds (e.g., (±)-3) combine iodomethylphenidates and N-benzylmethylphenidates to integrate photoreactive azides for radiotracer development. These hybrids retain DAT affinity while enabling photolabeling applications, though synthetic challenges (e.g., low yields in 4-iodomethylphenidate synthesis) limit scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.